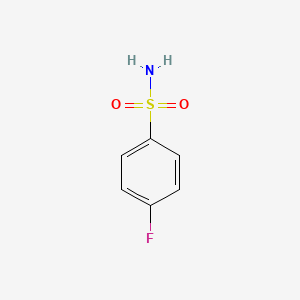

4-Fluorobenzenesulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLSATHZMYYIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193195 | |

| Record name | 4-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-46-0 | |

| Record name | 4-Fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLOUROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWB1PR3UR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Fluorobenzenesulfonamide physical and chemical properties

An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-Fluorobenzenesulfonamide

For researchers, scientists, and drug development professionals, this compound (FBSA) serves as a critical structural motif and versatile building block. Its incorporation into molecular scaffolds can significantly modulate physicochemical and pharmacokinetic properties, making a thorough understanding of its characteristics essential for rational drug design and chemical synthesis. This guide provides a comprehensive overview of the core physical and chemical properties of FBSA, supported by experimental data and visualizations.

Core Physical and Chemical Properties

This compound is a white to almost-white crystalline powder at standard conditions.[1][2] The presence of the electron-withdrawing fluorine atom and the sulfonamide group governs its chemical behavior and physical properties.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quantitative snapshot for laboratory and computational applications.

| Property | Value | References |

| Molecular Formula | C₆H₆FNO₂S | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Melting Point | 124-129 °C | [1][2][3][4][5] |

| Boiling Point | 307.9 ± 44.0 °C (Predicted) | [1][3][6] |

| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [1][6] |

| pKa | 10.00 ± 0.10 (Predicted) | [1][3] |

| Appearance | White to almost white crystalline powder | [1][2] |

Solubility Profile

The solubility of FBSA is a critical parameter for its use in various solvent systems for reactions and biological assays.

| Solvent | Solubility | References |

| Water | Soluble | [1][3][7][8] |

| Methanol | 30 mg/mL | [1] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of FBSA is characterized by signals corresponding to the aromatic protons.[1] Although specific peak assignments and coupling constants require experimental data, the para-substitution pattern is readily identifiable. ¹³C and ¹⁵N NMR data have also been reported and are crucial for detailed structural analysis.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions for this compound include:

-

N-H stretch: Typically observed in the region of 3300-3400 cm⁻¹.

-

S=O stretch (asymmetric and symmetric): Strong absorptions are expected in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

-

C-F stretch: A strong band is expected in the 1000-1100 cm⁻¹ region.

-

N-S stretch: This vibration is anticipated in the 935-875 cm⁻¹ range.[10]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily influenced by the sulfonamide moiety and the fluorine-substituted aromatic ring.[1] The sulfonamide group's amine allows for functionalization through reactions like nucleophilic substitution.[5] For instance, it can react with benzaldehyde to form antimicrobial compounds.[5] FBSA is a key intermediate in the synthesis of various biologically active molecules, including antibacterial agents, PI3K/mTOR dual inhibitors, and agrochemicals.[2][5]

Experimental Protocols

Synthesis of this compound from 4-Fluorobenzenesulfonyl Chloride

A common laboratory-scale synthesis involves the ammonolysis of 4-fluorobenzenesulfonyl chloride. While a specific detailed protocol for this exact transformation was not found in the provided search results, a general procedure can be outlined based on analogous reactions for synthesizing sulfonamides from sulfonyl chlorides.

Objective: To synthesize this compound by reacting 4-fluorobenzenesulfonyl chloride with an ammonia source.

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Ammonium hydroxide (concentrated)

-

Ice

-

Hydrochloric acid (dilute, for workup)

-

Deionized water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, add a measured amount of concentrated ammonium hydroxide.

-

Slowly, and with vigorous stirring, add 4-fluorobenzenesulfonyl chloride portion-wise to the ammonium hydroxide solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold deionized water to remove any remaining salts.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Characterization: The identity and purity of the synthesized product should be confirmed using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Signaling Pathway Interactions

This compound is known to interact with specific biological pathways, which is a cornerstone of its application in drug discovery.

Carbonic Anhydrase Inhibition

Studies have shown that this compound can bind to and inhibit human carbonic anhydrases I and II.[6] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions, including glaucoma and certain types of cancer.

Caption: Inhibition of Carbonic Anhydrase by this compound.

Role in PI3K/mTOR Pathway Inhibitor Synthesis

This compound has been utilized as a building block in the synthesis of dual PI3K/mTOR inhibitors.[5] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The synthesis of inhibitors targeting this pathway is a significant area of cancer research.

Caption: Use of FBSA in the Synthesis of PI3K/mTOR Pathway Inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 402-46-0 [m.chemicalbook.com]

- 4. 4-氟苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ossila.com [ossila.com]

- 6. This compound | CAS#:402-46-0 | Chemsrc [chemsrc.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. This compound, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. This compound | C6H6FNO2S | CID 120231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4-Fluorobenzenesulfonamide CAS 402-46-0 characterization data

An In-depth Technical Guide on 4-Fluorobenzenesulfonamide (CAS 402-46-0)

Introduction

This compound (FBSA) is a fluorinated aromatic sulfonamide with the CAS number 402-46-0. It serves as a crucial building block and intermediate in the fields of medicinal chemistry, drug discovery, and materials science.[1][2] The presence of a fluorine atom on the benzene ring enhances its chemical properties, such as reactivity and solubility, making it a valuable precursor for the synthesis of various biologically active molecules, including antibacterial agents, antitumor drugs, and bioimaging fluorophores.[1][2] This document provides a comprehensive overview of its characterization data, experimental protocols for analysis, and relevant chemical and biological pathways.

Physicochemical Properties

FBSA is typically a white to off-white crystalline powder.[1][] Its core physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆FNO₂S | [1][4][5] |

| Molecular Weight | 175.18 g/mol | [1][4][5] |

| Melting Point | 124-129 °C | [1][2][4][6] |

| Boiling Point | 307.9 ± 44.0 °C (Predicted) | [][4] |

| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [] |

| pKa | 10.00 ± 0.10 (Predicted) | [4] |

| Appearance | White to almost white powder/crystal | [1][] |

| Solubility | Soluble in water. | [][4][7] |

| InChI Key | LFLSATHZMYYIAQ-UHFFFAOYSA-N | [6][7] |

| SMILES | C1=CC(=CC=C1F)S(=O)(=O)N | [][7] |

Spectral Characterization Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

| Technique | Observed Peaks / Data | Reference(s) |

| ¹H NMR | Spectra available. The aromatic protons typically appear as multiplets in the aromatic region of the spectrum. The amine (NH₂) protons also produce a characteristic signal. | [8][9] |

| ¹³C NMR | Spectra available. | [9] |

| ¹⁵N NMR | Spectra available. Studies show that the sulfonamide nitrogen exists as an anion when bound to the active site of enzymes like carbonic anhydrase. | [][9] |

| Infrared (IR) Spectroscopy | N-H asymmetric and symmetric stretching: 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively. S=O (SO₂) asymmetric and symmetric stretching: 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. S-N stretching: 924–906 cm⁻¹. The NIST WebBook references an evaluated spectrum for p-fluorobenzenesulfonamide. | [10][11] |

| Mass Spectrometry | Exact Mass: 175.01032777 Da. | [8] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus : Capillary tube melting point apparatus.

-

Procedure :

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point (approx. 124 °C).

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure substance, this range should be narrow (0.5-1 °C).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For a solid sample like FBSA, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically used.

-

Apparatus : Fourier-Transform Infrared (FTIR) Spectrometer.

-

Procedure (ATR Method) :

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the FBSA powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum for characteristic absorption bands corresponding to the N-H, S=O, S-N, and aromatic C-H/C-F bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Apparatus : NMR Spectrometer (e.g., 400 MHz or higher).

-

Procedure (¹H NMR) :

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or CDCl₃) in an NMR tube.[9]

-

Ensure the sample is fully dissolved; vortex the tube if necessary.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons. Analyze chemical shifts and coupling constants to confirm the structure.

-

Visualizations: Workflows and Pathways

Synthetic Pathway

This compound is commonly synthesized via the ammonolysis of 4-fluorobenzenesulfonyl chloride. This reaction involves the nucleophilic substitution of the chloride by an ammonia source.

Caption: Proposed synthesis of this compound.

Standard Characterization Workflow

A logical workflow is followed to ensure the identity and purity of a synthesized or procured chemical sample like FBSA.

Caption: Standard workflow for chemical characterization.

Role in Drug Development

FBSA is a key building block for synthesizing targeted therapeutic agents, such as PI3K/mTOR dual inhibitors, which are investigated for anticancer properties.[2]

Caption: Role of FBSA as a precursor in drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 4. This compound CAS#: 402-46-0 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound 98 402-46-0 [sigmaaldrich.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. This compound | C6H6FNO2S | CID 120231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. P-fluorobenzenesulfonamide [webbook.nist.gov]

- 11. znaturforsch.com [znaturforsch.com]

Spectral analysis of 4-Fluorobenzenesulfonamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 4-Fluorobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals arising from the aromatic protons and the amine protons. The aromatic region typically displays a complex splitting pattern due to the coupling between protons and the fluorine atom.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.90 | Multiplet | 2H, Aromatic (ortho to SO₂NH₂) | |

| ~7.30 | Multiplet | 2H, Aromatic (ortho to F) | |

| ~7.25 | Broad Singlet | 2H, -SO₂NH₂ |

Note: Chemical shifts are typically referenced to a solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Coupling constants between protons and fluorine (J-HF) can further split the aromatic signals.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J-CF).

| Chemical Shift (δ) ppm | Coupling Constant (¹J-CF) Hz | Assignment |

| ~165 | ~250 | C-F |

| ~140 | C-SO₂NH₂ | |

| ~130 | CH (ortho to SO₂NH₂) | |

| ~116 | CH (ortho to F) |

Note: The carbon signals for the aromatic ring will be split due to coupling with the fluorine atom (nJ-CF).

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

The sample is thoroughly mixed until fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration if the solvent signal is not used as a reference.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 200-240 ppm.

-

The following diagram illustrates the general workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the N-H, S=O, C-F, and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3350-3250 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium to Strong | Aromatic C=C stretch |

| 1350-1310 | Strong | S=O stretch (asymmetric) |

| 1170-1150 | Strong | S=O stretch (symmetric) |

| 1250-1200 | Strong | C-F stretch |

| 900-690 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Sample Spectrum: The IR spectrum of the sample is recorded.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: The crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Mass Spectral Data

In an electron ionization (EI) mass spectrum, this compound will produce a molecular ion peak (M⁺) and several fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 175 | Moderate | [C₆H₆FNO₂S]⁺ (Molecular Ion) |

| 111 | High | [C₆H₄F]⁺ |

| 95 | High | [C₆H₄F - O]⁺ or [C₆H₅S]⁺ |

| 80 | Moderate | [SO₂NH₂]⁺ |

| 64 | Moderate | [SO₂]⁺ |

Fragmentation Pathway

The major fragmentation pathway of this compound under electron ionization involves the cleavage of the C-S and S-N bonds. A proposed fragmentation pathway is illustrated below.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

This guide provides a foundational understanding of the spectral characteristics of this compound. The presented data and protocols are typical and may vary slightly depending on the specific instrumentation and experimental conditions. For definitive structural confirmation, a combination of these techniques is essential.

A Technical Guide to the Solubility of 4-Fluorobenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-fluorobenzenesulfonamide (FBSA) in various organic solvents. FBSA is a key building block in medicinal chemistry, notably in the synthesis of antibacterial agents and kinase inhibitors.[1] A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a relevant synthetic workflow.

Core Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆FNO₂S |

| Molecular Weight | 175.18 g/mol [1] |

| Melting Point | 124-127 °C[2] |

| Appearance | White to almost white crystalline powder[1] |

| pKa | 10.00 ± 0.10 (Predicted)[2] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a combination of reported values and comparative data from structurally similar sulfonamides provides valuable insights into its solubility profile.

One source indicates that this compound is soluble in water and has a solubility of 30 mg/mL in methanol.[1] For a broader understanding, the following table includes solubility data for the closely related compounds, p-toluenesulfonamide and benzenesulfonamide, in several common organic solvents. The structural similarities suggest that this compound would exhibit comparable solubility trends.

Table 1: Solubility of this compound and Related Sulfonamides in Organic Solvents

| Solvent | This compound | p-Toluenesulfonamide | Benzenesulfonamide |

| Water | Soluble[2] | 0.32 g/100 mL (25 °C)[3] | Low solubility[4] |

| Methanol | 30 mg/mL[1] | Soluble[5] | Soluble, 25 mg/mL[6] |

| Ethanol | Data not available | Soluble[5] | Soluble[6] |

| Acetone | Data not available | Data not available | More soluble than in water[4] |

| Ethyl Acetate | Data not available | Mole Fraction (x₁): 0.1329 (318.15 K)[7] | Data not available |

| Acetonitrile | Data not available | Mole Fraction (x₁): 0.1588 (318.15 K)[7] | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of solid compounds like this compound in organic solvents.

Isothermal Saturation (Shake-Flask) Method

This gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or water bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or solvent-rinsed syringe to avoid premature crystallization.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a calibrated oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, re-weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used. Results can be expressed in various units, such as g/100 mL, mg/mL, or molarity.

-

Spectroscopic Method

This method is particularly useful when a compound has a distinct chromophore, allowing for quantification using UV-Vis spectrophotometry.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the isothermal saturation method (steps 1.1 and 1.2).

-

-

Sample Analysis:

-

Withdraw a small, known volume of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Synthetic Workflow: Synthesis of 1,3,5-Triazine Derivatives

This compound serves as a crucial starting material in the synthesis of various heterocyclic compounds with pharmacological activity. One notable application is in the preparation of 1,3,5-triazine derivatives, which have been investigated as potential PI3K/mTOR inhibitors for cancer therapy.

Caption: Synthetic pathway for 1,3,5-triazine sulfonamide derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 402-46-0 [m.chemicalbook.com]

- 3. p-Toluenesulfonamide CAS#: 70-55-3 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenesulfonamide = 98 98-10-2 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

The Core Mechanisms of 4-Fluorobenzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-fluorobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of targeted therapeutic agents. Its unique electronic properties, conferred by the para-substituted fluorine atom and the reactive sulfonamide group, allow for versatile derivatization and precise interaction with biological targets. This technical guide provides an in-depth exploration of the primary mechanisms of action for this compound derivatives, focusing on their roles as inhibitors of carbonic anhydrases and protein kinases. It includes detailed experimental protocols, quantitative inhibitory data, and visualizations of key pathways and workflows.

Primary Mechanism 1: Carbonic Anhydrase Inhibition

A predominant mechanism of action for this compound and its derivatives is the potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes are crucial for regulating pH and electrolyte balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Various isoforms are expressed throughout the body, with specific isozymes like CA II, IV, IX, and XII being validated targets for treating glaucoma, epilepsy, and certain cancers.[1][3][4]

The inhibitory action of sulfonamides is well-characterized. The sulfonamide group (-SO₂NH₂) is chemically similar to the transition state of the CO₂ hydration reaction. In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide coordinates directly to the zinc ion (Zn²⁺) at the core of the enzyme's active site. This binding displaces the zinc-bound water molecule/hydroxide ion that is essential for catalysis, thereby blocking the enzyme's catalytic activity.[5] The benzene ring and its substituents, such as the 4-fluoro group, engage in additional interactions with hydrophobic and hydrophilic residues within the active site cavity, which dictates the inhibitor's potency and isoform selectivity.[4][6]

Crystal structures of derivatives in complex with CA II and CA XII have confirmed these binding modes, providing a structural basis for understanding their high, often nanomolar, binding potency.[6]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity of representative this compound derivatives against various human (h) CA isoforms. Potency is typically reported as Ki (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration), with lower values indicating higher potency.

| Compound Class | Target Isoform | Ki (nM) | IC₅₀ (µg/mL) | Reference |

| Hydrazonobenzenesulfonamides | hCA I | 18.5 - 800 | - | [2] |

| Hydrazonobenzenesulfonamides | hCA II | 1.0 - 46.8 | - | [2] |

| Hydrazonobenzenesulfonamides | hCA IX | 5.8 - 98.3 | - | [2] |

| Hydrazonobenzenesulfonamides | hCA XII | 4.7 - 57.7 | - | [2] |

| Thiohydantoin Derivatives (FP4) | α-glucosidase | - | 129.40 | [7] |

| Thiohydantoin Derivatives (FP4) | α-amylase | - | 128.90 | [7] |

Note: The table presents a selection of data from the cited literature to illustrate the range of activities. For specific compound structures and comprehensive data, refer to the original publications.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This method is a gold standard for measuring CA catalytic activity and inhibition. It measures the pH change resulting from the enzyme-catalyzed hydration of CO₂.

-

Reagent Preparation : Prepare a buffer solution (e.g., TRIS or HEPES) at a specific pH (typically 7.0-7.5). Prepare stock solutions of the purified CA enzyme and the this compound inhibitor in an appropriate solvent (e.g., DMSO).

-

Instrument Setup : Utilize a stopped-flow spectrophotometer equipped with an indicator dye (e.g., phenol red) that has a pH-dependent absorbance. The instrument rapidly mixes two solutions: (A) the enzyme/inhibitor mixture and (B) a CO₂-saturated buffer solution.

-

Enzyme-Inhibitor Incubation : Pre-incubate the CA enzyme with various concentrations of the inhibitor for a defined period to allow for binding equilibrium to be reached.

-

Kinetic Measurement : The stopped-flow apparatus rapidly mixes the enzyme solution (with or without inhibitor) with the CO₂ solution. The reaction begins, and the hydration of CO₂ produces protons, causing a drop in pH.

-

Data Acquisition : The spectrophotometer records the change in absorbance of the pH indicator over time (typically milliseconds). The initial rate of this change is proportional to the enzyme's catalytic activity.

-

Data Analysis : The initial rates are plotted against the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve. Ki values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Km) are known.[2]

Primary Mechanism 2: Protein Kinase Inhibition

Derivatives of this compound have also been developed as potent inhibitors of various protein kinases.[8] Kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins, a process fundamental to signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Many sulfonamide-based kinase inhibitors function as ATP-competitive inhibitors .[9][10] They are designed to bind to the ATP-binding pocket of the kinase. The this compound scaffold can serve as a key pharmacophore that occupies this pocket, forming hydrogen bonds and other interactions that are typically made by the adenine ring of ATP. This occupation prevents ATP from binding, thereby inhibiting the phosphotransfer reaction and blocking the downstream signaling cascade.

Specific kinases targeted by derivatives include PI3K/mTOR, Lymphocyte-specific protein tyrosine kinase (LCK), Aurora-A, and Cyclin-dependent kinase 2 (CDK2).[8][9][11] For example, derivatives have been designed as dual PI3K/mTOR inhibitors, which is a critical signaling pathway for cell growth and proliferation in many cancers.[11][]

Quantitative Data: Kinase Inhibition

The table below provides examples of the inhibitory potency of this compound derivatives against selected kinases.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Phenylsulfonylurea Derivatives | PI3K/mTOR | up to 2880 | [11] |

| Prodan-based Derivative (Compound 4) | Aurora-A | 222 | [9] |

| Prodan-based Derivative (Compound 4) | Blk | 554 | [9] |

| Prodan-based Derivative (Compound 4) | LCK | 124 | [9] |

| Purine Derivatives | CDK2 | 210 | [8] |

Experimental Protocol: In Vitro Kinase Assay (Generic Workflow)

This protocol outlines a general workflow for determining the IC₅₀ of an inhibitor against a target kinase, often using fluorescence or luminescence-based detection.

Other Reported Mechanisms

While CA and kinase inhibition are the most prominent, the this compound scaffold has been explored for other biological activities:

-

Antimicrobial Agents : Derivatives have been synthesized that show activity against various microbes.[11]

-

Amyloid-β Aggregation Inhibition : Certain fluorinated benzenesulfonamides have been shown to slow the aggregation of amyloid-β peptides, suggesting a potential therapeutic avenue for Alzheimer's disease.[13]

-

12-Lipoxygenase Inhibition : Specific derivatives demonstrate potent and selective inhibition of 12-lipoxygenase, an enzyme involved in inflammation and platelet aggregation.[14]

Conclusion

The this compound core is a remarkably effective and versatile scaffold in modern drug discovery. Its derivatives primarily exert their biological effects through potent, well-defined inhibition of carbonic anhydrases and various protein kinases. The ability to systematically modify the core structure allows for the fine-tuning of potency and selectivity, leading to the development of targeted therapies for a wide range of diseases. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for professionals engaged in the research and development of these promising therapeutic agents.

References

- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Fluorinated Benzenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of fluorinated benzenesulfonamides, a class of compounds demonstrating significant therapeutic promise. The strategic incorporation of fluorine atoms into the benzenesulfonamide scaffold profoundly influences their physicochemical properties, leading to enhanced potency, selectivity, and metabolic stability. This guide delves into their mechanisms of action, provides a comprehensive summary of their quantitative biological data, details key experimental protocols, and visualizes critical pathways and workflows to support further research and development in this field.

Carbonic Anhydrase Inhibition: A Primary Mechanism of Action

Fluorinated benzenesulfonamides are particularly renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological processes.[2] The sulfonamide moiety of these compounds coordinates with the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity. The fluorine substituents on the benzene ring enhance the acidity of the sulfonamide group, leading to stronger binding to the target enzyme.[3]

Inhibition of specific CA isoforms is a key strategy in the treatment of several diseases. For instance, targeting tumor-associated isoforms like CA IX and CA XII is a promising approach in cancer therapy, as these enzymes are involved in pH regulation and tumor progression.[3][4]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity of various fluorinated benzenesulfonamides against different human carbonic anhydrase (hCA) isoforms. The data highlights the high affinity and, in some cases, isoform selectivity achieved through fluorination and other substitutions.

| Compound/Series | Target Isoform | Inhibition Constant (K_i or K_d) | Reference |

| Di-meta-substituted fluorinated benzenesulfonamides | hCA IX | Low picomolar | [4] |

| 3-(cyclooctylamino)-2,5,6-trifluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide (VD11-4-2) | hCA IX | 50 pM (K_d) | [3][4] |

| Substituted tri- and tetrafluorobenzenesulfonamides | hCA II, VII, IX, XII, XIII | Nanomolar range | [5] |

| 2,4-substituted-3,5,6-trifluorobenzenesulfonamides | hCA XIII | Effective inhibitors | [5] |

| 3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides | Various CAs | Higher affinity than 2,4-disubstituted analogs | [5] |

| Novel benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides (via click chemistry) | hCA IX, XII | Low nanomolar to subnanomolar | [6][7] |

| Novel benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides (via click chemistry) | hCA I, II | Medium potency (41.5-1500 nM for hCA I; 30.1-755 nM for hCA II) | [7] |

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Inhibition of tumor-associated carbonic anhydrase IX (CA IX) by fluorinated benzenesulfonamides.

Anticancer Activity

The anticancer properties of fluorinated benzenesulfonamides are largely attributed to their inhibition of tumor-associated carbonic anhydrase isoforms IX and XII.[8] These enzymes are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[3] By inhibiting these enzymes, fluorinated benzenesulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.[9]

Quantitative Data: Anticancer Activity

| Compound/Series | Cancer Cell Line | Activity (IC₅₀) | Selectivity | Reference |

| Aryl thiazolone-benzenesulfonamides (4b-c, 4e, 4g-h) | MDA-MB-231 (Breast) & another | 1.52–6.31 µM | 5.5 to 17.5 times higher against breast cancer | [9] |

| Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) | CA IX (enzyme) | 10.93–25.06 nM | Remarkable selectivity over CA II | [9] |

Experimental Workflow: Anticancer Drug Discovery

Caption: A typical workflow for the discovery and development of anticancer fluorinated benzenesulfonamides.

Other Biological Activities

Beyond their well-established role as carbonic anhydrase inhibitors, fluorinated benzenesulfonamides have shown promise in other therapeutic areas.

-

Inhibition of Protein Fibrillation: Certain fluorinated sulfonamides have been found to inhibit the fibrillation of proteins such as insulin and α-synuclein.[2] This suggests their potential in the treatment of amyloid-related disorders like Parkinson's and Alzheimer's diseases. These compounds appear to maintain the native monomeric state of these proteins, preventing their aggregation into toxic fibrils.[2] Some fluorinated benzenesulfonamides have been shown to slow the aggregation of amyloid-beta peptide by more than three-fold.[10]

-

Antimicrobial and Anti-inflammatory Activity: While less explored, some benzenesulfonamide derivatives have demonstrated antimicrobial and anti-inflammatory properties.[11] Further investigation into the impact of fluorination on these activities is warranted.

Experimental Protocols

The evaluation of the biological activity of fluorinated benzenesulfonamides involves a range of specialized assays. Below are overviews of key experimental protocols.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is a direct and widely used method to measure the catalytic activity of carbonic anhydrase and its inhibition.

-

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton.

-

Reagents:

-

Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

-

Buffer solution (e.g., TRIS or HEPES).

-

pH indicator (e.g., p-nitrophenol).

-

CO₂-saturated water as the substrate.

-

The fluorinated benzenesulfonamide inhibitor at various concentrations.

-

-

Procedure:

-

A solution of the enzyme and the indicator is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

-

The experiment is repeated with varying concentrations of the inhibitor to determine the IC₅₀ or K_i value.[5]

-

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to assess the binding of inhibitors to a target protein by measuring changes in its thermal stability.

-

Principle: The binding of a ligand (inhibitor) to a protein typically increases its melting temperature (T_m). This change can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

-

Reagents:

-

Purified target protein (e.g., a CA isoform).

-

Fluorescent dye (e.g., SYPRO Orange).

-

The fluorinated benzenesulfonamide inhibitor.

-

-

Procedure:

-

The protein, dye, and inhibitor are mixed in a multi-well plate.

-

The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

-

Fluorescence is measured at each temperature increment.

-

The T_m is determined as the midpoint of the unfolding transition. The shift in T_m in the presence of the inhibitor indicates binding.[5]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.

-

Principle: The heat released or absorbed upon the binding of an inhibitor to a protein is measured directly.

-

Instrumentation: An isothermal titration calorimeter.

-

Procedure:

-

A solution of the inhibitor is titrated into a solution of the target protein in the sample cell of the calorimeter.

-

The heat change for each injection is measured.

-

The data are fitted to a binding model to determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5]

-

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: Structure-activity relationship (SAR) of fluorinated benzenesulfonamides as carbonic anhydrase inhibitors.

Conclusion

Fluorinated benzenesulfonamides represent a highly versatile and promising class of compounds with significant therapeutic potential. Their primary mechanism of action as potent carbonic anhydrase inhibitors has established them as valuable leads in oncology and other fields. Furthermore, emerging evidence of their activity against protein fibrillation opens up new avenues for the development of treatments for neurodegenerative diseases. The strategic use of fluorine substitution has proven to be a powerful tool for optimizing the pharmacological properties of these molecules. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of fluorinated benzenesulfonamides.

References

- 1. benchchem.com [benchchem.com]

- 2. epublications.vu.lt [epublications.vu.lt]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluorobenzenesulfonamide: A Core Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Fluorobenzenesulfonamide (FBSA) is a versatile fluorinated building block that has garnered significant attention in medicinal chemistry. Its unique combination of a sulfonamide group and a fluorine-substituted aromatic ring imparts favorable physicochemical and pharmacological properties, making it a valuable scaffold for the design and synthesis of a wide range of therapeutic agents. This guide provides a comprehensive overview of the core properties of FBSA, its applications in drug discovery, detailed experimental protocols, and an exploration of its role in key biological pathways.

Core Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its utility in drug design, influencing its reactivity, solubility, and pharmacokinetic profile. FBSA typically appears as a white to almost white crystalline powder.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆FNO₂S |

| Molecular Weight | 175.18 g/mol |

| Melting Point | 124-127 °C |

| Boiling Point | 307.9 ± 44.0 °C (Predicted) |

| Density | 1.428 ± 0.06 g/cm³ (Predicted) |

| pKa | 10.00 ± 0.10 (Predicted) |

| Water Solubility | Soluble |

Spectroscopic Data: The structural features of FBSA can be confirmed by various spectroscopic techniques. The fluorine atom's influence is observable in the NMR spectra, affecting the chemical shifts of adjacent protons and carbons. The infrared spectrum shows characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group.

The Role of the 4-Fluoro Substituent in Drug Design

The incorporation of a fluorine atom at the para-position of the benzenesulfonamide scaffold is a strategic decision in medicinal chemistry, offering several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of the sulfonamide N-H group, which can be crucial for target binding. It can also influence lipophilicity, impacting cell membrane permeability and overall pharmacokinetics.

-

Improved Target Binding Affinity: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced binding affinity and potency.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a diverse array of biologically active molecules, with prominent applications in the development of anticancer, antibacterial, and antiviral agents.

Anticancer Agents

Carbonic Anhydrase Inhibitors: The sulfonamide group is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. This compound has been extensively used as a scaffold to develop potent and selective inhibitors of these tumor-associated CAs. The fluorine substituent can enhance the binding affinity and selectivity of these inhibitors.

Table 2: Structure-Activity Relationship of Fluorinated vs. Non-fluorinated Benzenesulfonamide Inhibitors against Carbonic Anhydrase Isoforms

| Compound | Substitution | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) |

| Benzenesulfonamide | None | 250 | 12 | 25 | 5.7 |

| This compound | 4-F | 98 | 8.9 | 20 | 4.8 |

Data presented is a representative comparison and actual values may vary based on specific assay conditions.

The data in Table 2 illustrates that the addition of a fluorine atom at the 4-position generally leads to a modest to significant improvement in the inhibitory activity against various carbonic anhydrase isoforms.

PI3K/mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for cancer therapy. This compound has been incorporated into the structure of potent dual PI3K/mTOR inhibitors.[1]

Antibacterial Agents

The sulfonamide class of drugs were among the first effective antimicrobials. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the bacterial folic acid synthesis pathway, leading to a bacteriostatic effect. The this compound scaffold can be utilized to develop novel antibacterial agents that exploit this mechanism.

Antiviral Agents

The sulfonamide moiety is present in several clinically used antiviral drugs, including some HIV protease inhibitors. These drugs function by binding to the active site of the viral protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting this process, the production of mature, infectious virions is blocked. While no major FDA-approved antiviral drug is a direct derivative of this compound, this building block is utilized in the synthesis of novel antiviral candidates.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative N-substituted derivative.

Synthesis of this compound from 4-Fluorobenzenesulfonyl Chloride

This procedure describes the ammonolysis of 4-fluorobenzenesulfonyl chloride to yield this compound.

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Ethanol

-

Deionized water

-

Ice bath

-

Stir plate and magnetic stir bar

-

Büchner funnel and filter paper

Procedure:

-

In a well-ventilated fume hood, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted ammonia and ammonium chloride.

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Synthesis of N-Aryl-4-fluorobenzenesulfonamides

This protocol describes a general procedure for the reaction of this compound with an aryl halide in a copper-catalyzed N-arylation reaction.

Materials:

-

This compound

-

Aryl halide (e.g., aryl iodide or aryl bromide)

-

Copper(I) iodide (CuI)

-

A base (e.g., potassium carbonate or cesium carbonate)

-

A ligand (e.g., N,N'-dimethylethylenediamine)

-

Anhydrous solvent (e.g., N,N-dimethylformamide or dioxane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried flask under an inert atmosphere, add this compound (1.2 eq), the aryl halide (1.0 eq), copper(I) iodide (0.1 eq), and the base (2.0 eq).

-

Add the anhydrous solvent, followed by the ligand (0.2 eq).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a unique combination of properties that are highly advantageous for drug design. Its role as a versatile building block for the synthesis of potent and selective inhibitors of key biological targets, including carbonic anhydrases and PI3K/mTOR, underscores its importance in the development of novel therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in the application of this valuable chemical entity.

References

The Genesis of a Key Fluorinated Moiety: A Technical History of 4-Fluorobenzenesulfonamide Synthesis

For Immediate Release

A deep dive into the historical and methodological evolution of 4-Fluorobenzenesulfonamide (FBSA), a critical building block in modern medicinal chemistry, reveals a story of advancing synthetic strategies. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, charting the course from early synthetic approaches to contemporary methods, and highlighting its pivotal role in the development of novel therapeutics.

This compound, a para-substituted fluorinated benzenesulfonamide, has emerged as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including antimicrobial and anticancer agents.[1] Its journey from a laboratory curiosity to a cornerstone of pharmaceutical research is a testament to the progress of organic synthesis.

The Dawn of Sulfonamides and the Advent of Fluorine

The story of this compound is intrinsically linked to the broader history of sulfonamide drugs, which revolutionized medicine in the early 20th century as the first effective systemic antibacterials.[2][3] The introduction of a fluorine atom into the benzenesulfonamide scaffold significantly alters the molecule's electronic properties, enhancing its reactivity and, in many cases, its biological efficacy. This strategic incorporation of fluorine has become a common tactic in drug design to modulate a compound's metabolic stability and binding affinity.

While the exact date and original publication detailing the first synthesis of this compound remain elusive in readily available historical records, its preparation follows the classical principles of aromatic sulfonamide synthesis developed in the early to mid-20th century. The primary historical route involves a two-step process: the formation of the sulfonyl chloride precursor followed by its amination.

Historical Synthesis Pathways

The traditional synthesis of this compound has historically revolved around the preparation of its key intermediate, 4-fluorobenzenesulfonyl chloride. Two principal historical methods for the synthesis of this precursor have been documented:

-

From p-Fluorobenzenesulfonic Acid: This method involves the chlorination of p-fluorobenzenesulfonic acid.

-

From p-Fluorobenzenethiol: This approach entails the oxidation of p-fluorobenzenethiol in the presence of chloride anions.[4]

Once 4-fluorobenzenesulfonyl chloride is obtained, the final step to produce this compound is a well-established reaction known as ammonolysis . This involves the reaction of the sulfonyl chloride with ammonia.

The historical evolution of these synthetic routes can be visualized as follows:

References

Theoretical Investigations into the Molecular Structure of 4-Fluorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzenesulfonamide (4-FBSA) is a paramount structural motif in medicinal chemistry and materials science. As a key building block, it is integral to the synthesis of various pharmaceuticals, including antibacterial agents and carbonic anhydrase inhibitors.[1] A thorough understanding of its three-dimensional structure, electronic properties, and vibrational behavior is crucial for rational drug design and the development of novel materials.

Quantum chemical calculations provide a powerful, non-experimental avenue to elucidate these characteristics at an atomic level. This technical guide details the theoretical approaches used to study the molecular structure of this compound, presenting key quantitative data and outlining the computational methodologies employed. Theoretical studies, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, offer deep insights that complement and predict experimental findings.[1][2]

Theoretical Methodologies and Protocols

The computational analysis of this compound involves a multi-step process to determine its most stable conformation and predict its spectroscopic properties. These protocols are standard in the field of computational chemistry for molecules of this class.

Computational Approach

The primary methods for theoretical investigations are the ab initio Hartree-Fock (HF) and the Density Functional Theory (DFT) approaches.[1][2][3] DFT, particularly with the B3LYP hybrid functional, is widely used for its balance of computational cost and accuracy in predicting molecular geometries and vibrational frequencies.[4][5][6]

-

Geometry Optimization: The initial step involves a full geometry optimization of the 4-FBSA molecule. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible potential energy, which corresponds to the most stable molecular structure. Calculations are typically performed in the gas phase to model an isolated molecule.[3]

-

Selection of Method and Basis Set: The accuracy of the calculations is highly dependent on the chosen theoretical method and basis set.

-

Method: DFT (B3LYP) is a common choice.[4][5] The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set 6-31G(d) or higher is frequently employed for such analyses, providing a good description of electron distribution.[4][7]

-

-

Vibrational Frequency Calculation: Following a successful geometry optimization, vibrational frequencies are calculated. This analysis serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (a stable conformation), which is verified by the absence of any imaginary frequencies.

-

It allows for the prediction of the molecule's infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data.[8]

-

dot

Caption: Workflow for theoretical analysis of molecular structure.

Data Presentation: Molecular Geometry and Vibrational Spectra

Theoretical calculations yield precise quantitative data on the molecular structure. The following tables summarize the optimized geometric parameters and vibrational frequencies for this compound, comparing theoretical values with available experimental data.

Optimized Geometric Parameters

The molecular structure of 4-FBSA has been optimized using the DFT (B3LYP) method. The calculated bond lengths and angles show excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational model.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Theoretical (B3LYP/6-31G(d)) | Experimental (X-ray) |

|---|---|---|---|

| Bond Lengths (Å) | C1-F | 1.353 | 1.361 |

| C4-S | 1.765 | 1.755 | |

| S-O1 | 1.431 | 1.423 | |

| S-O2 | 1.431 | 1.428 | |

| S-N | 1.635 | 1.613 | |

| C1-C2 | 1.381 | 1.369 | |

| C2-C3 | 1.390 | 1.387 | |

| Bond Angles (°) | C2-C1-F | 119.1 | 119.0 |

| C5-C4-S | 119.8 | 120.1 | |

| O1-S-O2 | 120.1 | 120.4 | |

| O1-S-N | 107.3 | 108.1 | |

| C4-S-N | 107.0 | 106.1 |

Data sourced from theoretical studies on para-halogenated benzenesulfonamides.[1][2]

dot

Caption: Molecular structure of this compound.

Vibrational Frequencies

The calculated vibrational spectra provide a detailed assignment of infrared and Raman bands. Key functional groups, such as the sulfonamide (SO₂NH₂) and the fluorophenyl ring, have characteristic vibrational modes. The agreement between scaled theoretical frequencies and experimental FT-IR data is generally very good, confirming the accuracy of the optimized molecular structure.[1][2]

Table 2: Comparison of Major Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Vibrational Mode | Theoretical (Scaled) | Experimental (FT-IR) |

|---|---|---|---|

| ν(N-H) asym | NH₂ asymmetric stretch | 3379 | 3375 |

| ν(N-H) sym | NH₂ symmetric stretch | 3271 | 3270 |

| ν(C-H) | Aromatic C-H stretch | 3075 | 3071 |

| δ(NH₂) | NH₂ scissoring | 1560 | 1560 |

| ν(C=C) | Aromatic ring stretch | 1488 | 1491 |

| ν(S=O) asym | SO₂ asymmetric stretch | 1330 | 1332 |

| ν(S=O) sym | SO₂ symmetric stretch | 1156 | 1158 |

| ν(C-F) | C-F stretch | 1238 | 1235 |

| ν(S-N) | S-N stretch | 911 | 908 |

Note: ν = stretching, δ = bending/scissoring. Data sourced from Karabacak M, et al. (2009).[1][2]

Conclusion

Theoretical studies employing Density Functional Theory and Hartree-Fock methods provide a robust and accurate framework for characterizing the molecular structure of this compound. The strong correlation between calculated geometric parameters and vibrational frequencies with experimental data underscores the predictive power of these computational protocols.[1][2] This detailed structural and vibrational information is invaluable for researchers in drug discovery and materials science, enabling a deeper understanding of molecular interactions and guiding the synthesis of new, high-efficacy compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Theoretical investigation on the molecular structure, Infrared, Raman and NMR spectra of para-halogen benzenesulfonamides, 4-X-C6H4SO2NH2 (X = Cl, Br or F) [acikerisim.sakarya.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. inpressco.com [inpressco.com]

- 5. researchgate.net [researchgate.net]

- 6. explorationpub.com [explorationpub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Safety, handling, and storage of 4-Fluorobenzenesulfonamide

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Fluorobenzenesulfonamide

This guide provides comprehensive safety information, handling procedures, and storage requirements for this compound (CAS No: 402-46-0). It is intended for researchers, scientists, and professionals in drug development and other fields who handle this compound. This compound is a versatile intermediate used in the synthesis of various biologically active molecules, including antibacterial agents and potential anti-tumor drugs.[1][2][3]

Physical and Chemical Properties

This compound is a white to almost white crystalline powder.[1][2] Its physical and chemical properties are crucial for its application and safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆FNO₂S | [1][2][4] |

| Molecular Weight | 175.18 g/mol | [1][2][4] |

| Appearance | White to almost white powder/crystal | [1][2][3] |

| Melting Point | 124-127 °C | [1][2][4][5] |

| Boiling Point | 307.9 ± 44.0 °C (Predicted) | [1][4][5] |

| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [1][4][5] |

| Water Solubility | Soluble | [1][5][6] |

| Methanol Solubility | Soluble (30 mg/ml) | [1] |

| pKa | 10.00 ± 0.10 (Predicted) | [1][5] |

| Flash Point | 140 °C | [4] |

Hazard Identification and Toxicology

Understanding the hazards associated with this compound is fundamental to its safe use. It is classified as an irritant and can be toxic.[5][7]

GHS Hazard Classifications [7][8]

| Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation |

Toxicological Data

| Test | Route | Species | Dose | Reference(s) |

| LD50 | Intraperitoneal | Mouse | 562 mg/kg | [4] |

Safe Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.

Precautions for Safe Handling

-

Avoid contact with skin, eyes, and personal clothing.[9]

-

Wash hands and any exposed skin thoroughly after handling.[9][10][11]

-

Use only in a well-ventilated area or outdoors, preferably under a chemical fume hood.[9][10][12]

-

Do not eat, drink, or smoke when using this product.[10][11]

-

Minimize dust generation and accumulation.[9]

Conditions for Safe Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9][10][13]

-

Keep away from sources of ignition.[9]

-

Incompatible materials include strong oxidizing agents and strong reducing agents.[6][13]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure during handling.

-

Eye/Face Protection : Wear chemical safety goggles or glasses. A face shield may be necessary if there is a risk of splashing.[9][10][14]

-

Skin Protection : Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile).[9][10][13] Long pants and closed-toe shoes are required.[14]

-

Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator with appropriate cartridges (e.g., type P2).[8][10]

Emergency Procedures

In the event of an emergency, prompt and correct action is essential.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [9][10][13] |